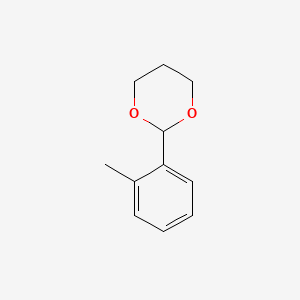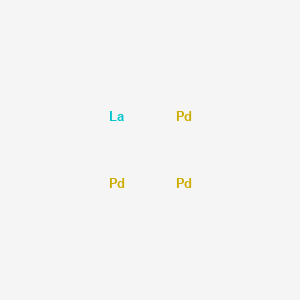
Lanthanum--palladium (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum–palladium (1/3) is a compound consisting of lanthanum and palladium in a 1:3 ratio. Lanthanum is a soft, ductile, silvery-white metal that tarnishes slowly when exposed to air . Palladium is a rare and lustrous silvery-white metal discovered in 1803 . The combination of these two elements results in a compound with unique properties and applications in various fields, including catalysis and materials science.
Métodos De Preparación
The synthesis of lanthanum–palladium (1/3) can be achieved through various methods. One common approach involves the reduction of lanthanum and palladium salts in the presence of a reducing agent. For instance, lanthanum(III) chloride and palladium(II) chloride can be reduced using hydrogen gas at elevated temperatures to form the desired compound. Another method involves the co-precipitation of lanthanum and palladium hydroxides, followed by calcination to obtain the final product .
Industrial production methods often involve the use of high-temperature furnaces and controlled atmospheres to ensure the purity and homogeneity of the compound. The choice of precursor materials and reaction conditions can significantly influence the properties of the final product .
Análisis De Reacciones Químicas
Lanthanum–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents to form oxides of lanthanum and palladium.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to revert the compound to its metallic state.
Common reagents used in these reactions include hydrogen gas, oxygen, halogens, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Lanthanum–palladium (1/3) has a wide range of applications in scientific research:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation reactions.
Materials Science: Lanthanum–palladium (1/3) is used in the development of advanced materials, including alloys and composites, due to its excellent mechanical and thermal properties.
Environmental Science: Lanthanum–palladium (1/3) is used in environmental applications, including the removal of pollutants from water and air.
Mecanismo De Acción
The mechanism by which lanthanum–palladium (1/3) exerts its effects depends on its specific application. In catalysis, the compound facilitates chemical reactions by providing active sites for reactant molecules to interact and form products. The unique electronic and structural properties of lanthanum and palladium contribute to the compound’s catalytic activity .
In medical applications, lanthanum–palladium (1/3) can interact with biological molecules and cellular structures, influencing various biochemical pathways. For instance, it can bind to phosphate ions in the gastrointestinal tract, reducing phosphate absorption and lowering serum phosphate levels .
Comparación Con Compuestos Similares
Lanthanum–palladium (1/3) can be compared with other similar compounds, such as lanthanum–nickel (1/3) and lanthanum–cobalt (1/3). These compounds share some similarities in terms of their chemical properties and applications but also exhibit unique characteristics:
Propiedades
Número CAS |
12031-23-1 |
|---|---|
Fórmula molecular |
LaPd3 |
Peso molecular |
458.2 g/mol |
Nombre IUPAC |
lanthanum;palladium |
InChI |
InChI=1S/La.3Pd |
Clave InChI |
HCBHHWYICRNVOI-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Pd].[Pd].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




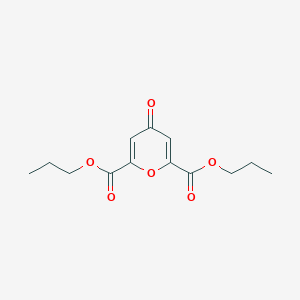
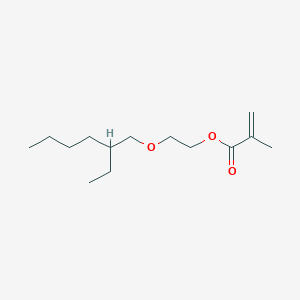
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)

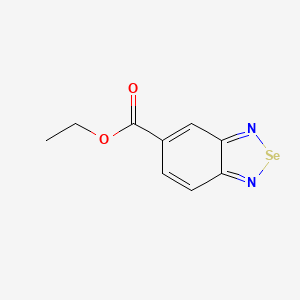
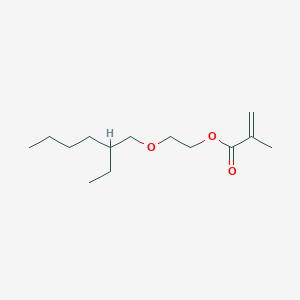
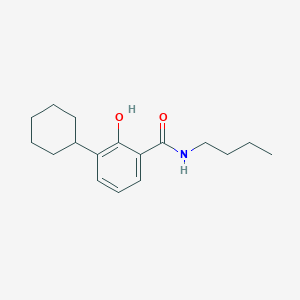

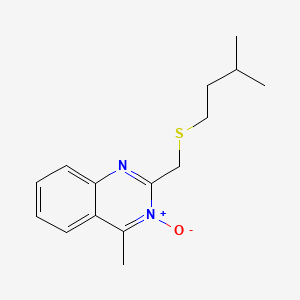
![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
